

acoziborole WHO elimination targets contribution

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Compound Focus: Acoziborole

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Efficacy and Safety Profile of Acoziborole

The table below summarizes key efficacy and safety outcomes from a pivotal Phase II/III clinical trial, comparing **acoziborole**'s profile with the historical standard, NECT.

Parameter	Acoziborole (Single 960 mg oral dose)	Nifurtimox-Eflornithine Combination Therapy (NECT)
Treatment Success at 18 months (Late-stage gHAT)	95.2% (159/167 patients; mITT population) [1]	~94% (Historical data, 354/376 patients) [1]
Treatment Success at 18 months (Early/Intermediate-stage gHAT)	100% (41/41 patients) [1]	Not directly comparable (typically treated with pentamidine)
Common Drug-Related Adverse Events	Pyrexia, asthenia (All were mild or moderate) [1]	Complex regimen with more significant side effects [2]
Treatment-Related Deaths	None [1]	Associated with risk of encephalopathy in previous arsenical drugs [2]

Parameter	Acoziborole (Single 960 mg oral dose)	Nifurtimox-Eflornithine Combination Therapy (NECT)
Dosing Regimen & Administration	Single dose, 3 oral tablets [1]	10 days of oral nifurtimox + 7 days of IV eflornithine [1]
Hospitalization Requirement	Not required; observed in hospital until day 15 post-treatment in trial [1]	Required for intravenous administration [1]
Disease Staging Requirement	Lumbar puncture not required [2]	Lumbar puncture required to confirm disease stage [1] [2]

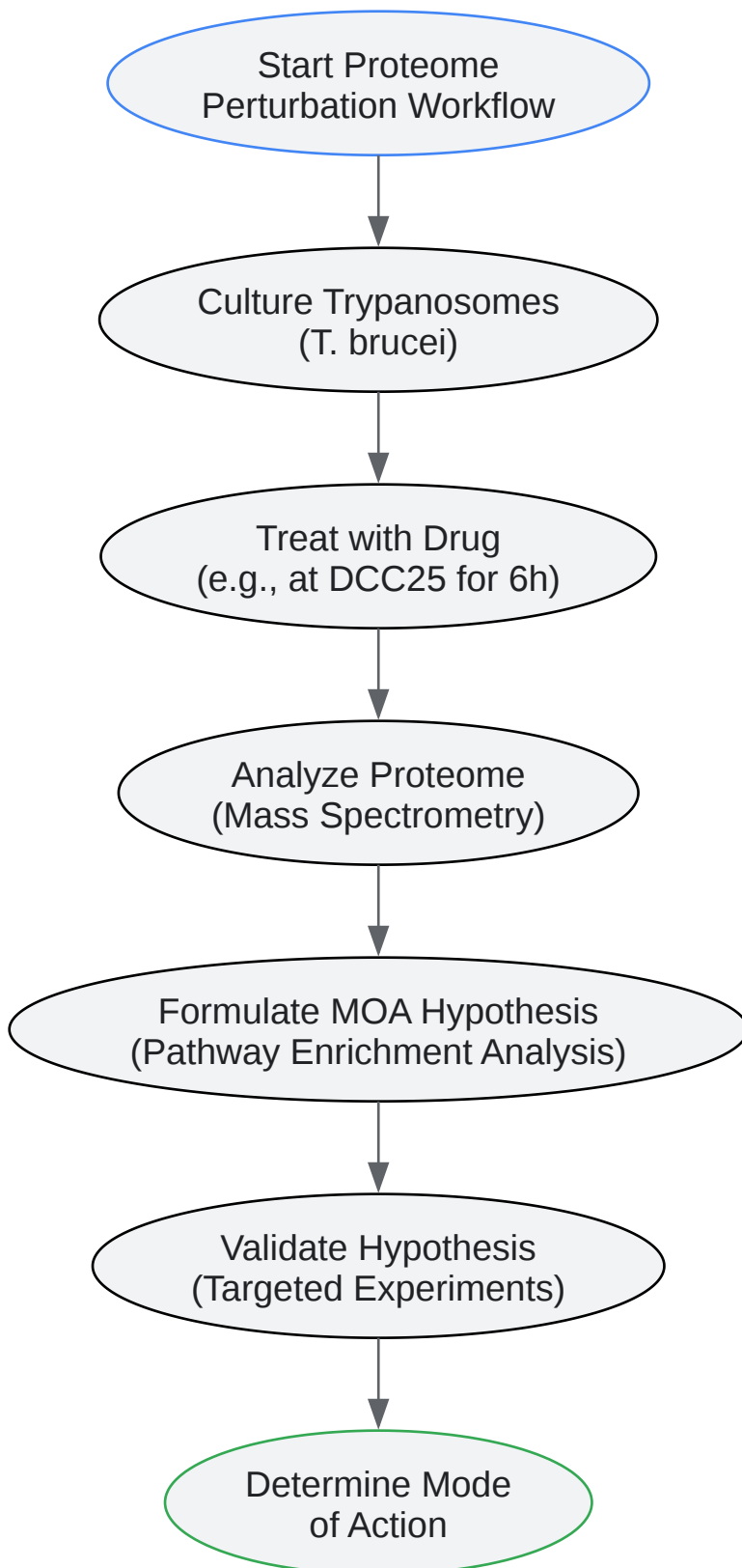
Mechanisms of Action and Experimental Protocols

Acoziborole and another investigational drug, NEU-4438, exhibit distinct mechanisms of action, as revealed by hypothesis-generating proteome perturbation studies [3].

Experimental Protocol for Cell Perturbome Analysis

This workflow identifies proteins and biological processes affected by a drug in a target-agnostic manner [3].

- **Trypanosome Culture & Drug Perturbation:** *Trypanosoma brucei* cultures are treated with a concentration of the drug normalized for its biological activity (e.g., the DCC25 concentration) for a set period (e.g., 6 hours) [3].
- **Proteomic Analysis:** The global proteome of perturbed cells is analyzed, typically using mass spectrometry, to identify and quantify changes in protein abundance compared to untreated controls [3].
- **Hypothesis Formulation:** The sets of destabilized proteins are analyzed for enrichment in specific biological pathways or processes to formulate testable hypotheses about the drug's MoA [3].
- **Experimental Validation:** Hypotheses are tested using targeted molecular and cell biology experiments (e.g., assessing DNA biosynthesis, endocytosis, or specific protein complex integrity) [3].

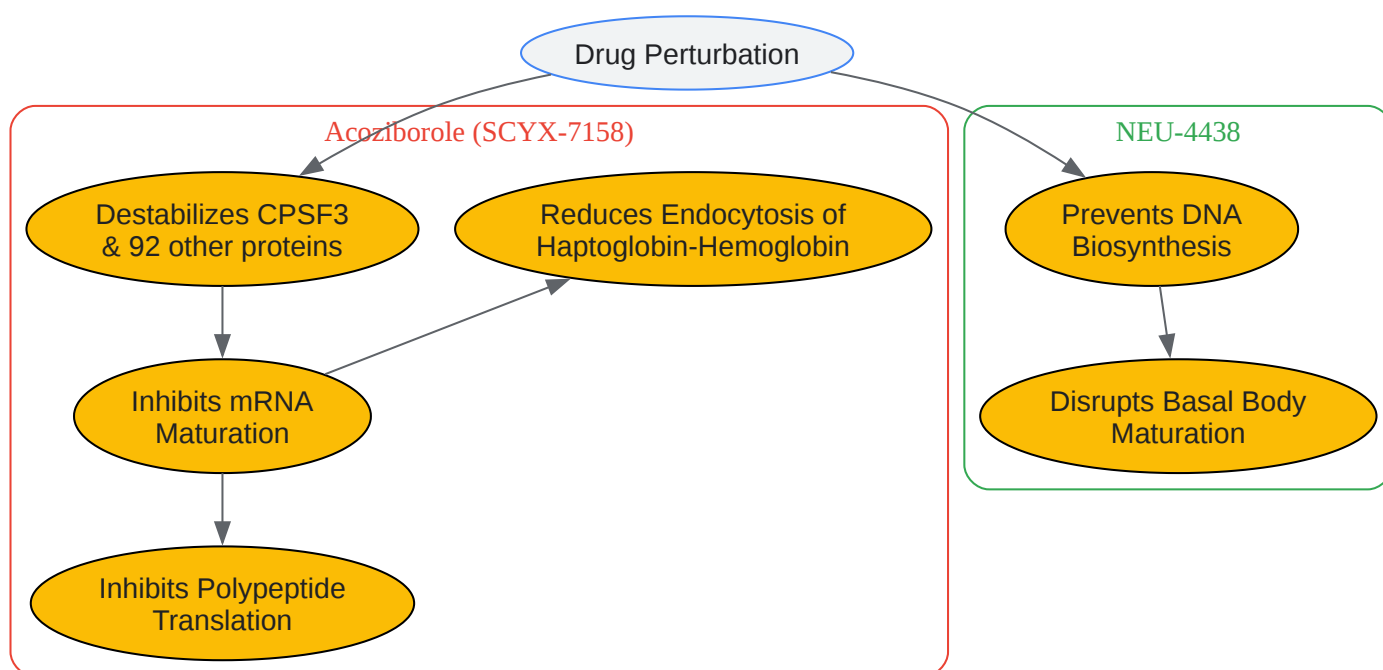


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Diagram: Experimental workflow for cell perturbome analysis to determine drug mode of action.

Comparative Mechanisms of Action

The following diagram illustrates the key differences in the biological pathways affected by **acoziBOROLE** and NEU-4438, as identified through the perturbome workflow [3].



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Diagram: Comparative mechanisms of action for **acoziBOROLE** and NEU-4438.

Contribution to WHO Elimination Targets

AcoziBOROLE's profile directly addresses several challenges in achieving the WHO's goal to interrupt gHAT transmission by 2030 [1].

- **Simplifying Treatment and Diagnosis:** **Acoziborole** enables a "screen-and-treat" strategy. With its high safety profile, seropositive individuals can be treated immediately with a single oral dose, eliminating the need for complex confirmation via lumbar puncture and lengthy hospitalization [2] [4]. This simplification is critical for reaching more patients in remote areas.
- **Enhancing Community Participation:** Historical barriers like fear of toxic treatments and invasive procedures have hindered screening campaigns. **Acoziborole's** oral, single-dose nature and favorable safety profile help build community trust and increase participation in mass screening activities, which is essential for breaking transmission chains [2].
- **Optimizing Resource Allocation:** **Acoziborole** simplifies logistics and reduces the cost burden on health systems by shortening or eliminating hospital stays and reducing the need for specialized medical staff and equipment [5]. This allows elimination programs to use resources more efficiently.

Ongoing studies like **STROGHAT** are evaluating the real-world effectiveness of using **acoziborole** in a "screen-and-treat" approach to interrupt gHAT transmission [2] [4].

Key Insights for Researchers

- **Polypharmacology:** **Acoziborole** exhibits polypharmacology, destabilizing multiple proteins beyond CPSF3. This multi-target effect may slow the development of parasite resistance [3].
- **Implementation Challenges:** Despite the promising tool, community engagement remains critical. Misconceptions about gHAT no longer being a threat and lingering fears about procedures require continuous sensitization and culturally appropriate campaign organization [2].
- **Pipeline and Status:** **Acoziborole** is currently in advanced stages of clinical development. The **ACOZI-KIDS** study is evaluating its use in pediatric populations, while the **STROGHAT** intervention study is assessing its safety and effectiveness in a broader seropositive population [4].

In summary, **acoziborole** represents a significant therapeutic advance. Its potential to simplify diagnosis and treatment, combined with its high efficacy, positions it as a key tool for achieving and sustaining the elimination of gHAT.

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